molecular formula C25H30N2O5 B6545586 ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperazine-1-carboxylate CAS No. 946204-96-2

ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperazine-1-carboxylate

Cat. No.: B6545586
CAS No.: 946204-96-2
M. Wt: 438.5 g/mol
InChI Key: DOVXBOPCLLQPHQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperazine-1-carboxylate is a synthetic compound known for its intricate chemical structure, incorporating a benzofuran ring fused with piperazine and ester functionalities. This compound's unique structure gives it the potential for diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperazine-1-carboxylate typically involves a multi-step synthesis:

  • Formation of the benzofuran ring: : Starting from a suitable aromatic precursor, a benzofuran ring is constructed through intramolecular cyclization.

  • Attachment of the piperazine ring: : Piperazine is incorporated into the structure via amide bond formation, using coupling reagents under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis can be streamlined using continuous flow chemistry techniques. This method allows for better control over reaction conditions, increased efficiency, and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety.

  • Reduction: : Reduction can be performed on specific functional groups, such as the ester group, to yield alcohols.

  • Substitution: : The benzofuran ring and piperazine moieties can participate in various substitution reactions, making them versatile intermediates.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

Depending on the specific reactions and conditions, the compound can yield various derivatives with modified functional groups, enhancing its versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for drug development and materials science.

Biology

The compound's ability to interact with biological molecules opens up research avenues in biochemistry and molecular biology, where it can be used to study enzyme-substrate interactions and cellular pathways.

Medicine

In medicine, derivatives of this compound have been explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. Its structure-activity relationship (SAR) studies provide insights into optimizing efficacy and minimizing side effects.

Industry

In industrial applications, the compound can be used in the development of novel polymers and as a precursor in the synthesis of high-performance materials with specialized properties.

Mechanism of Action

The mechanism by which ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. It modulates biological pathways by binding to these targets, altering their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity help elucidate its precise mechanism of action.

Comparison with Similar Compounds

When compared to similar compounds, ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperazine-1-carboxylate stands out due to its unique combination of a benzofuran ring and piperazine moiety. This structure imparts distinctive physicochemical properties and biological activities.

List of Similar Compounds

  • Benzofuran derivatives: : Compounds with variations in the benzofuran ring.

  • Piperazine derivatives: : Compounds that modify the piperazine ring with different substituents.

  • Carboxylate esters: : Compounds featuring ester functionalities with various alkyl or aryl groups.

Properties

IUPAC Name

ethyl 4-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-4-30-24(29)27-14-12-26(13-15-27)23(28)19-10-8-18(9-11-19)17-31-21-7-5-6-20-16-25(2,3)32-22(20)21/h5-11H,4,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVXBOPCLLQPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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